REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[C:5]([CH3:12])[CH:4]=1.[Br:13]N1C(=O)CCC1=O>CC#N>[Br:13][C:8]1[CH:7]=[C:6]([N+:9]([O-:11])=[O:10])[C:5]([CH3:12])=[CH:4][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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COC1=CC(=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
8.2 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
8 mL
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Type
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solvent
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Smiles
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CC#N
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The tube was sealed
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Type
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CUSTOM
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Details
|
After the reaction was quenched with saturated aqueous Na2S2O3 solution (150 mL)
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Type
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EXTRACTION
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Details
|
the product was extracted with Et2O (2×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
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Details
|
purified by chromatography (hexane/EtOAc 3:1)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |